1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
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Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-19-13-16(12-18-19)28(24,25)21-7-2-6-20(8-9-21)27(22,23)15-3-4-17-14(11-15)5-10-26-17/h3-4,11-13H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCUVOVHSKKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological implications.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions including sulfonylation and diazepane formation. Initial steps often include the preparation of the 2,3-dihydrobenzofuran moiety followed by the introduction of the pyrazole sulfonamide group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Sulfonyl chloride | Room temperature |
| 2 | Diazepane formation | Diazepane precursor | Reflux |
| 3 | Purification | Chromatography | Gradient elution |
Anticancer Properties
Recent studies have indicated that compounds similar to 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that these compounds could reduce the viability of leukemia cells at concentrations as low as M .
Neuroprotective Effects
The neuroprotective potential of related benzofuran derivatives has been explored in models of neuropathic pain. For example, certain compounds have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which play a role in modulating pain responses without affecting motor functions . The compound's structure may allow it to interact favorably with these receptors, suggesting a pathway for pain management.
Case Studies
Case Study 1: Antitumor Activity
In a controlled experiment involving various cancer cell lines, 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane was tested against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of M. This activity was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Neuropathic Pain Management
In animal models of neuropathic pain induced by paclitaxel, administration of related benzofuran compounds led to significant reductions in pain sensitivity without affecting locomotor activity. This suggests that such compounds may provide effective analgesia through CB2 receptor activation .
Structure-Activity Relationship (SAR)
The biological activity of 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can be partially explained through its structure. The presence of both the benzofuran and pyrazole moieties appears crucial for its interaction with biological targets.
Table 2: Structure-Activity Relationship Highlights
| Structural Feature | Biological Activity |
|---|---|
| Benzofuran scaffold | Antitumor activity |
| Pyrazole sulfonamide | Neuroprotection |
| Diazepane core | Enhanced stability |
Q & A
Q. What are the optimal synthetic routes for introducing sulfonyl groups to the diazepane ring in this compound?
Methodological Answer: The synthesis typically involves sequential sulfonation of the diazepane ring using sulfonyl chlorides. For example, in analogous diazepane derivatives, sulfonyl groups are introduced via nucleophilic substitution under inert atmospheres (e.g., N₂) using dry DMF as a solvent and potassium carbonate as a base. Reaction temperatures between 50–55°C for 5–7 days ensure complete substitution .
Key Considerations:
- Reagent Selection: Use aryl/heteroaryl sulfonyl chlorides for regioselective sulfonation.
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and diazepane ring vibrations (C-N, ~1250 cm⁻¹) .
- X-ray Diffraction: Resolves the monoclinic crystal system (space group P21/n) and intermolecular interactions (e.g., C-H···N hydrogen bonds) .
- NMR: ¹H/¹³C NMR confirms substitution patterns; the diazepane protons resonate at δ 3.5–4.0 ppm, while sulfonyl-attached aromatic protons appear at δ 7.0–8.5 ppm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (B3LYP/6-311G(d)) model:
- Geometric Parameters: Compare bond lengths/angles with X-ray data to validate computational accuracy .
- Frontier Orbitals: HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) correlate with charge-transfer interactions and kinetic stability .
- Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., sulfonyl oxygens) for predicting nucleophilic/electrophilic sites .
Validation: Root-mean-square deviations (RMSD) < 0.05 Å between experimental and theoretical geometries ensure reliability .
Q. What experimental designs assess this compound’s potential as a protein kinase inhibitor?
Methodological Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., PKA, PKC) with ATP-competitive ELISA protocols. Measure IC₅₀ values via luminescence-based ADP detection .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., pyrazole methyl groups) to evaluate binding affinity changes. Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites .
Data Interpretation: Lower IC₅₀ values (e.g., <1 µM) and strong hydrogen bonding with hinge regions (e.g., Glu91 in PKA) indicate inhibitory potential .
Q. How do intermolecular interactions influence crystallization and stability?
Methodological Answer:
- Crystallization Screening: Use solvent diffusion (e.g., acetone/petroleum ether) to grow single crystals. Weak interactions like C-H···N hydrogen bonds stabilize the crystal lattice .
- Thermogravimetric Analysis (TGA): Decomposition temperatures >200°C indicate thermal stability, correlating with strong π-π stacking between aromatic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
